molecular formula C12H17IO B13886554 1-(4-Iodophenyl)hexan-1-ol

1-(4-Iodophenyl)hexan-1-ol

Cat. No.: B13886554
M. Wt: 304.17 g/mol
InChI Key: NBDYNYTXPQCJTD-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)hexan-1-ol is a halogenated alcohol with the molecular formula C12H17IO. It consists of a benzene ring with an attached iodine atom and a hexanol group.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)hexan-1-ol typically involves the reaction of 4-iodophenylmagnesium bromide with hexanal. The reaction is carried out in an anhydrous ether solution under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

1-(4-Iodophenyl)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Iodophenyl)hexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

1-(4-Iodophenyl)hexan-1-ol can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)hexan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activities.

    1-(4-Chlorophenyl)hexan-1-ol: Contains a chlorine atom instead of iodine, leading to variations in chemical properties and applications.

    1-(4-Fluorophenyl)hexan-1-ol:

Properties

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

1-(4-iodophenyl)hexan-1-ol

InChI

InChI=1S/C12H17IO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12,14H,2-5H2,1H3

InChI Key

NBDYNYTXPQCJTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)I)O

Origin of Product

United States

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